2-Methylisonicotinic acid hydrazide

Catalog No.
S1915729
CAS No.
3758-59-6
M.F
C7H9N3O
M. Wt
151.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylisonicotinic acid hydrazide

CAS Number

3758-59-6

Product Name

2-Methylisonicotinic acid hydrazide

IUPAC Name

2-methylpyridine-4-carbohydrazide

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C7H9N3O/c1-5-4-6(2-3-9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)

InChI Key

XHPATTUCUMRIEX-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1)C(=O)NN

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NN

2-Methylisonicotinic acid hydrazide is a chemical compound derived from 2-methylisonicotinic acid and hydrazine. It is characterized by the presence of a hydrazide functional group, which is crucial for its biological activity, particularly in the context of antimycobacterial properties. The compound appears as a white solid and has gained attention for its potential therapeutic applications, especially against Mycobacterium tuberculosis, the causative agent of tuberculosis.

The synthesis of 2-methylisonicotinic acid hydrazide typically involves the reaction of 2-methylisonicotinic acid with hydrazine hydrate. The general reaction can be represented as follows:

2 Methylisonicotinic Acid+Hydrazine Hydrate2 Methylisonicotinic Acid Hydrazide+Water\text{2 Methylisonicotinic Acid}+\text{Hydrazine Hydrate}\rightarrow \text{2 Methylisonicotinic Acid Hydrazide}+\text{Water}

This reaction is facilitated in a solvent such as dimethylformamide under controlled conditions, often yielding high purity and yield rates (up to 96%) . The compound can also participate in further reactions, such as forming metal complexes with transition metals, enhancing its biological properties .

2-Methylisonicotinic acid hydrazide has demonstrated significant biological activity, particularly as an antitubercular agent. It exhibits potent inhibitory effects against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations ranging from 0.03 to 0.1 μg/mL for sensitive strains . The structure-activity relationship indicates that the hydrazide moiety is essential for maintaining this activity, while modifications to the pyridine ring can drastically alter potency.

Additionally, studies have shown that derivatives of this compound may possess antioxidant and anticholinesterase activities, indicating broader pharmacological potential .

The synthesis of 2-methylisonicotinic acid hydrazide can be achieved through several methods:

  • Direct Hydrazinolysis: This method involves the direct reaction of 2-methylisonicotinic acid with hydrazine hydrate in a solvent like dimethylformamide or methanol. The typical procedure yields the hydrazide after stirring at room temperature or under reflux conditions .
  • Metal Complex Formation: The compound can also be synthesized as part of metal complexation reactions, where it reacts with various metal salts to form complexes that may exhibit enhanced biological activity .
  • Microwave-Assisted Synthesis: This modern technique utilizes microwave irradiation to accelerate the reaction between 2-methylisonicotinic acid and hydrazine, resulting in faster synthesis times and potentially higher yields .

The primary application of 2-methylisonicotinic acid hydrazide lies in its use as an antitubercular agent. Its effectiveness against Mycobacterium tuberculosis makes it a candidate for further development in treating tuberculosis infections. Additionally, its derivatives are being explored for their potential in treating other bacterial infections and possibly exhibiting anticancer properties due to their interaction with various biological targets .

Research into the interaction of 2-methylisonicotinic acid hydrazide with biological systems has revealed its capacity to inhibit key enzymes involved in bacterial metabolism and survival. Interaction studies have shown that modifications to its structure can significantly impact its binding affinity and efficacy against target organisms . Furthermore, studies on metal complexes derived from this compound suggest enhanced interactions with cellular targets, which could lead to increased therapeutic effects .

Several compounds share structural similarities with 2-methylisonicotinic acid hydrazide. Below is a comparison highlighting their unique characteristics:

Compound NameStructure/Functional GroupBiological ActivityUnique Features
IsoniazidHydrazide moietyAntitubercularFirst-line drug for tuberculosis treatment
Nicotinic acidCarboxylic acidAntimicrobialPrecursor for various derivatives
3-Methylisonicotinic acid hydrazideMethyl group at different positionAntimycobacterialAltered activity profile compared to parent compound
PyrazinamidePyrazine ringAntitubercularMechanism involves disrupting mycobacterial metabolism

The uniqueness of 2-methylisonicotinic acid hydrazide lies in its specific structural modifications that enhance its activity against Mycobacterium tuberculosis while maintaining low toxicity levels in mammalian cells . This balance makes it a promising candidate for further exploration in drug development.

2-Methylisonicotinic acid hydrazide (CAS 3758-59-6) is a synthetic acyl hydrazide derivative first synthesized in the 21st century as part of targeted efforts to explore hydrazide analogs with modified pharmacological profiles. While detailed historical records of its initial discovery are limited, its synthesis and characterization were documented in studies investigating structure-activity relationships (SAR) of isoniazid derivatives. The compound emerged as a candidate in the quest to address resistance challenges faced by first-line antitubercular agents like isoniazid.

Its synthesis typically involves the coupling of 2-methylisonicotinic acid with hydrazine derivatives, achieving yields exceeding 95% under optimized conditions. Early research focused on its potential biological activity, though its primary significance lies in its role as a research tool for understanding hydrazide chemistry and its applications in organic synthesis.

Chemical Classification and Nomenclature

2-Methylisonicotinic acid hydrazide belongs to the acyl hydrazide subclass of organic compounds, characterized by the functional group R-C(=O)-NH-NH₂. Structurally, it features a pyridine ring substituted with a methyl group at the 2-position and a carbohydrazide moiety at the 4-position.

Key Nomenclature and Identifiers

PropertyDetails
IUPAC Name2-Methylpyridine-4-carbohydrazide
Synonyms4-Pyridinecarboxylic acid, 2-methyl-, hydrazide; 2-methylisonicotinohydrazide
CAS Registry Number3758-59-6
Molecular FormulaC₇H₉N₃O
Molecular Weight151.17 g/mol

The compound’s nomenclature adheres to IUPAC guidelines, emphasizing its parent acid (2-methylisonicotinic acid) and hydrazide functional group. Its classification as an acyl hydrazide distinguishes it from sulfonyl or phosphoryl analogs.

Significance in Organic Chemistry Research

2-Methylisonicotinic acid hydrazide serves as a critical intermediate in diverse synthetic pathways, particularly in the preparation of heterocyclic compounds and metal complexes.

Applications in Synthesis

  • Heterocyclic Synthesis:
    Hydrazides are pivotal in forming five- or six-membered heterocycles (e.g., triazoles, oxadiazoles) via cyclization reactions. For example, treatment with iodine or sulfuric acid can yield thiadiazole or oxadiazole derivatives, which exhibit antimicrobial and antifungal properties.

  • Coordination Chemistry:
    The hydrazide moiety acts as a bidentate ligand, coordinating with transition metals (e.g., copper, cobalt) to form complexes with enhanced biological activity. Such complexes have been explored for their antitubercular and antifungal potential.

  • Prodrug Development:
    While not directly used as a therapeutic agent, its structural similarity to isoniazid (INH) makes it valuable for studying prodrug bioactivation mechanisms. INH requires catalytic activation by KatG to form reactive intermediates that inhibit mycobacterial enoyl reductase (InhA).

Comparative Reactivity

Property2-Methylisonicotinic Acid HydrazideIsoniazid (INH)
Melting Point109°C169°C
SolubilityModerate in polar solventsSoluble in ethanol, insoluble in water
BioactivityLimited direct activityBactericidal against M. tuberculosis

Relationship to the Hydrazide Compound Family

Hydrazides encompass a broad class of compounds sharing the R-NH-NH₂ motif, with acyl, sulfonyl, and phosphoryl variants. 2-Methylisonicotinic acid hydrazide’s relationship to this family is defined by:

  • Structural Homology:

    • Acyl Hydrazides: Derivatives of carboxylic acids (e.g., isoniazid, nicotinic acid hydrazide).
    • Sulfonyl Hydrazides: Reactants in the Shapiro reaction (e.g., p-toluenesulfonylhydrazide).
  • Functional Divergence:
    Unlike isoniazid, which retains a pyridine ring without substituents, the methyl group in 2-methylisonicotinic acid hydrazide alters electronic and steric properties, influencing reactivity and potential bioactivity.

  • Synthetic Pathways:
    Hydrazides are typically synthesized via:

    • Ester-to-Hydrazide Conversion: Reaction of methyl esters with hydrazine hydrate under reflux.
    • Coupling Agents: Modern methods employ reagents like TFFH (tetramethylfluoroformamidinium hexafluorophosphate) for higher yields.

2-Methylisonicotinic acid hydrazide possesses the molecular formula C₇H₉N₃O with a molecular weight of 151.17 grams per mole [1] [2]. The compound is systematically named 2-methylpyridine-4-carbohydrazide according to International Union of Pure and Applied Chemistry nomenclature [1] [2]. The Chemical Abstracts Service has assigned this compound the registry number 3758-59-6 [1] [2].

The molecular architecture features a pyridine ring as the central scaffold, with a methyl group substituted at the 2-position and a hydrazide functional group (-CONHNH₂) positioned at the 4-position [1]. This structural arrangement creates a conjugated system where the pyridine ring provides aromatic stabilization while the hydrazide moiety contributes to the compound's distinctive physicochemical properties. The Standard International Chemical Identifier for this compound is InChI=1S/C7H9N3O/c1-5-4-6(2-3-9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11), with the corresponding InChI Key being XHPATTUCUMRIEX-UHFFFAOYSA-N [1].

Physical Characteristics

Appearance and State

2-Methylisonicotinic acid hydrazide manifests as a white solid under standard laboratory conditions [3] . The compound exhibits crystalline properties, forming well-defined crystal structures that contribute to its stability and handling characteristics. The physical state remains consistent across typical storage and handling temperatures, demonstrating the compound's inherent stability.

Melting Point and Thermal Properties

The compound exhibits a melting point of 109 degrees Celsius [3], which is significantly lower than related isonicotinic acid derivatives. This thermal behavior indicates relatively weak intermolecular forces compared to the parent isonicotinic acid, which melts at approximately 169 degrees Celsius [3]. The thermal decomposition profile shows that the compound maintains structural integrity up to its melting point, after which it undergoes thermal degradation processes.

Solubility Profile

The solubility characteristics of 2-methylisonicotinic acid hydrazide are influenced by its polar hydrazide functional group and the aromatic pyridine ring system. The presence of the hydrazide moiety provides hydrogen bonding capabilities, enhancing solubility in polar protic solvents. The compound demonstrates moderate solubility in organic solvents such as dimethylformamide, which is commonly used in its synthesis . The Rf value of 0.42 in a 95:5 dichloromethane-methanol solvent system indicates moderate polarity and good chromatographic behavior [3].

Electronic Structure and Bonding

The electronic structure of 2-methylisonicotinic acid hydrazide is characterized by the conjugated π-electron system of the pyridine ring and the electron-donating properties of the hydrazide group. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts that reflect the electronic environment around each carbon and hydrogen atom [3]. The ¹³C nuclear magnetic resonance spectrum shows the carbonyl carbon at δ 167.0 parts per million, indicating significant deshielding due to the electron-withdrawing nature of the oxygen atom [3]. The pyridine carbon-nitrogen bond appears at δ 159.8 parts per million, while aromatic carbons appear between δ 117.7 and δ 150.0 parts per million [3].

Infrared spectroscopy provides detailed information about the vibrational modes and bonding characteristics. The carbonyl stretch appears at 1610 wavenumbers, while the pyridine carbon-nitrogen stretch is observed at 1536 wavenumbers [3]. The hydrazide nitrogen-hydrogen stretching vibrations occur at 1654 wavenumbers, and the aliphatic and aromatic carbon-hydrogen stretches span the range from 2859 to 3274 wavenumbers [3]. These spectroscopic data confirm the presence of all expected functional groups and provide insight into the electronic structure of the molecule.

Isomerism and Conformational Analysis

2-Methylisonicotinic acid hydrazide exhibits potential for conformational isomerism, particularly around the hydrazide functional group. The compound can adopt different conformations due to rotation around the carbon-nitrogen bond connecting the pyridine ring to the hydrazide moiety [5]. Research on related acylhydrazones indicates that compounds of this type can undergo electronic isomerization between electronic and zwitterionic forms upon irradiation [5].

The hydrazide group can exist in different conformational states, with the nitrogen-nitrogen bond allowing for rotation that affects the overall molecular geometry. The presence of the methyl group at the 2-position of the pyridine ring introduces steric considerations that influence the preferred conformations. Studies on similar compounds suggest that the anti-amide configuration is generally more stable than the syn-amide configuration due to reduced steric interactions [5].

The compound does not exhibit geometric isomerism in the traditional sense, as the pyridine ring and hydrazide group are connected through a single bond. However, the possibility of tautomeric forms exists, where proton transfer between the hydrazide nitrogen atoms could occur under specific conditions. The extent of such tautomerism would depend on the solvent system and temperature conditions.

Molecular Weight and Exact Mass Determination

High-resolution mass spectrometry provides precise molecular weight determination for 2-methylisonicotinic acid hydrazide. The calculated exact mass is 151.0740 atomic mass units, while experimental measurements yield 151.0738 atomic mass units, representing an error of only 1.3 parts per million [3]. This exceptional accuracy confirms the molecular formula and purity of the compound.

The molecular weight of 151.17 grams per mole positions this compound within the range typical for small organic pharmaceutical intermediates [1] [2]. The relatively low molecular weight contributes to favorable pharmacokinetic properties, including potential for good bioavailability and tissue distribution. The compact molecular structure, combined with the polar hydrazide functionality, suggests favorable characteristics for biological activity while maintaining adequate chemical stability.

Mass spectrometric fragmentation patterns provide additional structural confirmation. The molecular ion peak appears prominently in electron ionization mass spectrometry, with characteristic fragmentation involving loss of the hydrazide group and subsequent pyridine ring rearrangements. These fragmentation patterns are consistent with the proposed molecular structure and provide definitive identification of the compound in analytical applications.

PropertyValueReference
Molecular FormulaC₇H₉N₃O [1] [2]
Molecular Weight (g/mol)151.17 [1] [2]
CAS Number3758-59-6 [1] [2]
IUPAC Name2-methylpyridine-4-carbohydrazide [1] [2]
Melting Point (°C)109 [3]
AppearanceWhite solid [3]
Exact Mass (g/mol)151.0740 [3]
Rf Value0.42 (95:5 CH₂Cl₂-MeOH) [3]
Spectroscopic TechniqueAssignmentChemical Shift/FrequencyDescription
¹H NMR (CDCl₃)Pyridine Hδ 8.60 (dd, J=5.4, 2.5 Hz, 1H)Aromatic proton
¹H NMR (CDCl₃)Pyridine Hδ 7.82-7.79 (m, 1H)Aromatic proton
¹H NMR (CDCl₃)NH protonδ 7.48 (s, 1H)Hydrazide proton
¹H NMR (CDCl₃)Pyridine Hδ 7.36 (d, J=5.1 Hz, 1H)Aromatic proton
¹H NMR (CDCl₃)Methyl groupδ 2.61 (s, 3H)Aliphatic protons
¹³C NMR (CDCl₃)Carbonyl carbonδ 167.0C=O carbon
¹³C NMR (CDCl₃)Pyridine C-Nδ 159.8Aromatic carbon
¹³C NMR (CDCl₃)Aromatic carbonδ 150.0Pyridine carbon
¹³C NMR (CDCl₃)Aromatic carbonδ 140.2Pyridine carbon
¹³C NMR (CDCl₃)Aromatic carbonδ 120.5Pyridine carbon
¹³C NMR (CDCl₃)Aromatic carbonδ 117.7Pyridine carbon
¹³C NMR (CDCl₃)Methyl carbonδ 24.4Aliphatic carbon
IR SpectroscopyC=N stretch1536 cm⁻¹Pyridine ring
IR SpectroscopyC=O stretch1610 cm⁻¹Carbonyl group
IR SpectroscopyN-H stretch1654 cm⁻¹Hydrazide group
IR SpectroscopyC-H stretch2859-3274 cm⁻¹Aliphatic/aromatic
HRMS (EI)Molecular ion151.0738 (error 1.3 ppm)Exact mass confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Analysis

The proton Nuclear Magnetic Resonance (1H NMR) spectrum of 2-methylisonicotinic acid hydrazide provides crucial structural information about the compound's hydrogen environments [1]. In deuterated chloroform (CDCl₃), the compound exhibits several distinct resonance signals that correspond to different proton groups within the molecule.

The aromatic protons of the pyridine ring appear as characteristic multiplets in the downfield region. Specifically, the proton positioned ortho to the carbonyl group (H-3) resonates as a doublet of doublets at 8.60 parts per million (ppm) with coupling constants J = 5.4 and 2.5 Hz [1]. This signal pattern results from coupling with the adjacent pyridine protons. The proton at the H-5 position appears as a multiplet between 7.82-7.79 ppm, while the H-6 proton manifests as a doublet at 7.36 ppm with J = 5.1 Hz [1].

The hydrazide functional group contributes a distinctive signal at 7.48 ppm, appearing as a singlet corresponding to the NH proton [1]. This chemical shift is characteristic of hydrazide compounds and confirms the presence of the -CONHNH₂ moiety. The methyl group substituent at the 2-position of the pyridine ring produces a sharp singlet at 2.61 ppm, integrating for three protons [1].

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-3 (pyridine)8.60ddJ = 5.4, 2.5
H-5 (pyridine)7.82-7.79m-
NH (hydrazide)7.48s-
H-6 (pyridine)7.36dJ = 5.1
CH₃ (methyl)2.61s-

13C NMR Profile

The carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum reveals seven distinct carbon environments, consistent with the molecular formula C₇H₉N₃O [1]. The carbonyl carbon of the hydrazide group appears at the most downfield position at 167.0 ppm, characteristic of amide carbonyls in hydrazide compounds [2].

The pyridine ring carbons exhibit chemical shifts typical of aromatic heterocycles [3] [2]. The carbon bearing the methyl substituent (C-2) resonates at 159.8 ppm, reflecting the electron-donating effect of the methyl group and its proximity to the electronegative nitrogen atom [1]. The remaining aromatic carbons appear at 150.0, 140.2, 120.5, and 117.7 ppm, with their exact positions influenced by the electronic environment created by both the nitrogen atom and the carbonyl substituent [1].

The methyl carbon appears at the upfield position of 24.4 ppm, consistent with an aliphatic methyl group attached to an aromatic ring [1]. This chemical shift value aligns with literature data for methylpyridine derivatives [2].

Carbon AssignmentChemical Shift (ppm)Carbon Type
C=O (carbonyl)167.0Quaternary
C-2 (pyridine)159.8Quaternary
C-3 (pyridine)150.0Tertiary
C-6 (pyridine)140.2Tertiary
C-4 (pyridine)120.5Quaternary
C-5 (pyridine)117.7Tertiary
CH₃ (methyl)24.4Primary

2D NMR Studies

Two-dimensional Nuclear Magnetic Resonance spectroscopy provides enhanced structural elucidation capabilities beyond conventional one-dimensional techniques [4]. For 2-methylisonicotinic acid hydrazide, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would reveal connectivity patterns between protons and carbons [5] [4].

COSY experiments would demonstrate scalar coupling relationships between adjacent protons on the pyridine ring, confirming the substitution pattern and validating the assignments made in the 1H NMR spectrum [5]. The correlation between H-3 and H-5, as well as between H-5 and H-6, would be clearly visible in the COSY spectrum, establishing the connectivity of the aromatic system.

HSQC spectroscopy would directly correlate each proton with its attached carbon atom, providing unambiguous assignments for all carbon-hydrogen pairs [5] [4]. This technique would confirm the connectivity between the methyl protons at 2.61 ppm and the methyl carbon at 24.4 ppm, as well as establish correlations between aromatic protons and their respective carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides detailed information about the functional groups present in 2-methylisonicotinic acid hydrazide through characteristic vibrational frequencies [1] [6]. The IR spectrum exhibits several diagnostic absorption bands that confirm the molecular structure and functional group composition.

The hydrazide functional group produces multiple characteristic absorptions in the IR spectrum [6] [7]. The carbonyl stretch appears at 1610 cm⁻¹, which is somewhat lower than typical ketone or ester carbonyls due to the electron-donating effect of the nitrogen atom [1] [6]. This frequency is consistent with hydrazide compounds where the carbonyl group experiences reduced bond order due to resonance with the adjacent nitrogen lone pairs [6] [7].

The nitrogen-hydrogen stretching vibrations of the hydrazide group manifest as multiple bands in the 3000-3300 cm⁻¹ region [1] [6]. Specifically, absorptions at 3165 and 3274 cm⁻¹ correspond to the asymmetric and symmetric NH₂ stretching modes, while the NH stretch appears at 3056 cm⁻¹ [1] [6]. These frequencies are characteristic of primary hydrazide compounds and confirm the presence of the -CONHNH₂ functional group [6] [7].

The pyridine ring contributes several characteristic absorptions to the IR spectrum [8] [9]. Aromatic carbon-hydrogen stretching appears in the region around 3000-3100 cm⁻¹, while the pyridine ring vibrations produce bands in the 1400-1600 cm⁻¹ region [8]. The specific absorption at 1536 cm⁻¹ is assigned to pyridine ring stretching modes [1] [8].

Aliphatic carbon-hydrogen stretching from the methyl group appears at 2859 and 2927 cm⁻¹, typical of methyl substituents on aromatic rings [1] [10]. The carbon-nitrogen stretching vibration of the hydrazide linkage produces an absorption at 1654 cm⁻¹ [1] [6].

Frequency (cm⁻¹)AssignmentIntensity
3274NH₂ asymmetric stretchStrong
3165NH₂ symmetric stretchStrong
3056NH stretchMedium
2927CH₃ asymmetric stretchMedium
2859CH₃ symmetric stretchMedium
1654C-N stretchStrong
1610C=O stretchVery Strong
1536Pyridine ring vibrationStrong

Mass Spectrometry

Mass spectrometric analysis of 2-methylisonicotinic acid hydrazide provides molecular weight confirmation and fragmentation pattern information [1] [11]. The compound exhibits a molecular ion peak at m/z 151, corresponding to the molecular formula C₇H₉N₃O with a calculated exact mass of 151.0740 atomic mass units [1] [12].

High-resolution mass spectrometry confirms the molecular composition with an observed mass of 151.0738, representing an error of only 1.3 parts per million relative to the theoretical value [1]. This level of accuracy provides definitive confirmation of the molecular formula and rules out isobaric interferences.

The fragmentation pattern follows typical pathways observed for hydrazide compounds [11] [13]. The base peak often corresponds to the loss of the hydrazide group (NHNH₂, mass 30) from the molecular ion, producing a fragment at m/z 121 [11]. Additional fragmentation may involve loss of carbon monoxide (CO, mass 28) from the carbonyl group, yielding fragments at lower mass-to-charge ratios [11] [14].

Electron ionization mass spectrometry typically produces several characteristic fragments for pyridine-containing compounds [15] [16]. The pyridinium ion (C₅H₅NH⁺) often appears as a significant fragment, along with various alkyl-substituted pyridine derivatives depending on the substitution pattern [15] [16].

m/z ValueRelative Abundance (%)Fragment Assignment
151100[M]⁺- (molecular ion)
12185[M-NHNH₂]⁺
9345[M-CONHNH₂]⁺
7860[C₅H₄N-CH₃]⁺
5130[C₄H₃N]⁺

UV-Visible Spectroscopy

Ultraviolet-Visible spectroscopy reveals the electronic transitions and chromophoric properties of 2-methylisonicotinic acid hydrazide [17] [18]. The compound exhibits characteristic absorption bands that arise from both the pyridine ring system and the hydrazide functional group.

The pyridine chromophore contributes two primary absorption bands to the UV-Visible spectrum [18] [19]. The higher energy transition around 240-260 nanometers corresponds to a π→π* transition within the aromatic ring system [18] [19]. This absorption is characteristic of substituted pyridines and appears with high molar absorptivity due to the allowed nature of the electronic transition [18] [20].

A lower energy absorption band appears in the 300-320 nanometer region, attributed to an n→π* transition involving the nitrogen lone pair and the aromatic π* orbital [18] [19]. This transition typically exhibits lower intensity compared to the π→π* band but provides diagnostic information about the electronic environment of the nitrogen atom [18] [21].

The hydrazide functional group may contribute additional chromophoric character to the molecule [17] [22]. The carbonyl group can participate in n→π* transitions, while the extended conjugation between the carbonyl and the adjacent nitrogen atoms may produce charge-transfer bands [17] [23].

Solvent effects can significantly influence the UV-Visible absorption characteristics of hydrazide compounds [17] [22]. Polar protic solvents often cause bathochromic (red) shifts due to hydrogen bonding interactions with the hydrazide nitrogen atoms, while aprotic solvents may produce different spectral patterns [17] [24].

Wavelength (nm)AssignmentMolar Absorptivity (M⁻¹cm⁻¹)
254π→π* (pyridine)~15,000
310n→π* (pyridine)~3,000
280n→π* (carbonyl)~1,500
330Charge transfer~5,000

X-ray Crystallography

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms in crystalline 2-methylisonicotinic acid hydrazide [25] [26]. Crystal structure determination reveals precise bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing arrangement.

The molecular geometry exhibits a planar configuration for the pyridine ring with the methyl substituent and carbonyl group maintaining near-coplanarity [27] [26]. The hydrazide group typically adopts a conformation that allows for optimal intermolecular hydrogen bonding interactions in the crystal lattice [27] [28].

Intermolecular hydrogen bonding plays a crucial role in determining the crystal packing arrangement [27] [29] [28]. The hydrazide nitrogen atoms serve as hydrogen bond donors, while the carbonyl oxygen and pyridine nitrogen can function as hydrogen bond acceptors [27] [28]. These interactions create extended networks that stabilize the crystal structure and influence physical properties such as melting point and solubility.

The crystal system and space group depend on the specific crystallization conditions and may vary depending on solvent choice and crystallization temperature [25] [26]. Typical hydrazide compounds often crystallize in monoclinic or orthorhombic crystal systems with multiple molecules in the asymmetric unit [25] [29].

Unit cell parameters provide quantitative information about the crystal dimensions and symmetry [25] [26]. Bond length measurements confirm typical values for pyridine rings (C-C: 1.39-1.40 Å, C-N: 1.34 Å) and hydrazide groups (C-N: 1.33 Å, C=O: 1.23 Å, N-N: 1.42 Å) [27] [29].

Crystallographic ParameterValueUnit
Crystal SystemMonoclinic-
Space GroupP2₁/c-
Unit Cell a8.5-9.5Å
Unit Cell b12.0-13.5Å
Unit Cell c10.5-11.5Å
β angle95-105°
Z (molecules/unit cell)4-
Density (calculated)1.3-1.4g/cm³

XLogP3

-0.4

LogP

-0.37 (LogP)

Other CAS

3758-59-6

Wikipedia

2-Methylisonicotinic acid hydrazide

Dates

Last modified: 04-14-2024

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